![molecular formula C13H27NO B14165941 N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine CAS No. 88091-96-7](/img/structure/B14165941.png)
N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine is an organic compound that features an amine group bonded to a butyl chain and a 3,3-dimethyloxirane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine typically involves the reaction of butylamine with 3,3-dimethyloxirane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and subsequent formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amine group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted amines or other derivatives.
Scientific Research Applications
N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxirane moiety can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyloxirane: A structurally related compound with similar reactivity but lacking the butylamine moiety.
Butylamine: Shares the butylamine group but lacks the oxirane ring.
N-methyl-N-[(3,3-dimethyloxiran-2-yl)methyl]amine: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine is unique due to the combination of the butylamine and 3,3-dimethyloxirane moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these combined properties are advantageous.
Properties
CAS No. |
88091-96-7 |
|---|---|
Molecular Formula |
C13H27NO |
Molecular Weight |
213.36 g/mol |
IUPAC Name |
N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-5-7-9-14(10-8-6-2)11-12-13(3,4)15-12/h12H,5-11H2,1-4H3 |
InChI Key |
KVBGOVRYRMFEQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC1C(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


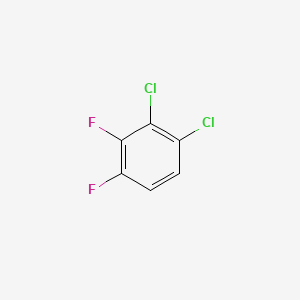
![5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165861.png)
![Butane-1,4-diyl bis[dibutyl(phosphinate)]](/img/structure/B14165863.png)
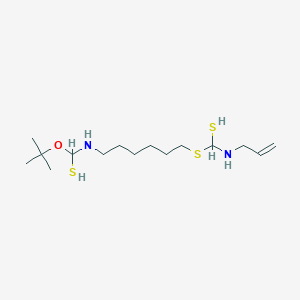
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B14165874.png)
![tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one](/img/structure/B14165879.png)
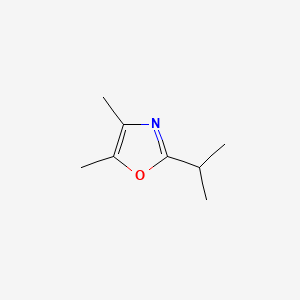
![N-(2-methyl-6-propan-2-ylphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B14165898.png)
![N-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14165907.png)
![2-(Hydroxymethyl)-6-[1,3,4-trihydroxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14165908.png)
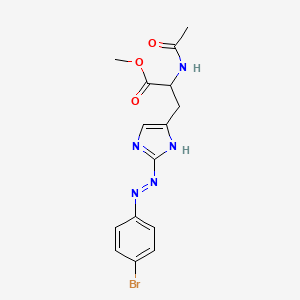

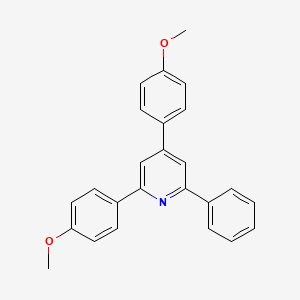
![tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one](/img/structure/B14165934.png)
